A Technical Guide to 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid: A Key Building Block in Epigenetic-Modifying Peptide Synthesis
A Technical Guide to 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic Acid: A Key Building Block in Epigenetic-Modifying Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, a non-standard amino acid of significant interest in the field of drug discovery and peptide chemistry. Its unique structure, featuring a terminal ketone and an N-terminal Boc protecting group, positions it as a valuable building block for the synthesis of complex peptides, particularly those designed as histone deacetylase (HDAC) inhibitors. This document will delve into the chemical properties, a proposed synthesis pathway, applications in solid-phase peptide synthesis (SPPS), and its role in the development of targeted therapeutics.
Introduction: The Emergence of a Specialty Amino Acid
2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid, often referred to as Boc-8-oxononanoic acid, is a synthetic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it ideally suited for stepwise incorporation into peptide chains using well-established solid-phase peptide synthesis (SPPS) methodologies.[1][2] The Boc group provides stable protection under coupling conditions and can be readily removed with mild acid treatment, allowing for the sequential addition of further amino acids.[1]
What sets this molecule apart is its C-terminal functionality – an eight-carbon chain terminating in a ketone at the 8-position. This keto group is of particular importance in the design of enzyme inhibitors, where it can act as a key pharmacophore, mimicking the acetylated lysine side chains that are the natural substrates for histone deacetylases (HDACs).[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is crucial for its effective use in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1822564-20-4 | [5][6] |
| Molecular Formula | C14H25NO5 | [6] |
| Molecular Weight | 287.35 g/mol | [6] |
| Appearance | Expected to be a solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM) | Inferred from use in SPPS[2] |
Synthesis Pathway: A Proposed Route
Diagram of Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid.
Detailed Protocol for a Key Step: Boc Protection (Hypothetical)
This protocol is based on standard procedures for the Boc protection of amino acids.[9]
-
Dissolution: Dissolve Methyl 8-aminooctanoate (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine (2-3 equivalents), to the solution to deprotonate the amino group.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.2 equivalents) in the same organic solvent to the reaction mixture while stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid) to a pH of approximately 3-4.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is as a building block in SPPS. The Boc protecting group allows for its use in the well-established Boc/Bzl peptide synthesis strategy.[1][2]
Diagram of Boc-SPPS Workflow
Caption: General workflow for incorporating Boc-8-oxononanoic acid into a peptide using Boc-SPPS.
Detailed Protocol for a Coupling Step in Boc-SPPS
This protocol is a generalized procedure for coupling a Boc-protected amino acid during SPPS.[9]
-
Resin Preparation: Start with the resin-bound peptide chain that has a free N-terminal amino group. Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Activation of Boc-8-oxononanoic acid: In a separate vessel, dissolve 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.95 equivalents) in a minimal amount of dimethylformamide (DMF). Add a base, typically N,N-diisopropylethylamine (DIEA) (3-5 equivalents), to activate the carboxylic acid.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., ninhydrin test) to ensure the coupling reaction has gone to completion.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection for the Next Cycle: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc group, preparing the peptide for the next coupling cycle.[2]
Role in Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[10] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Overactivity of certain HDACs is implicated in various diseases, including cancer, making them attractive therapeutic targets.[11]
HDAC inhibitors typically possess a pharmacophore consisting of three key components: a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme.[12] The 8-oxo group in 2-{[(Tert-butoxy)carbonyl]amino}-8-oxononanoic acid is designed to mimic the acetylated lysine substrate, with the ketone potentially interacting with the zinc ion in the active site of the HDAC enzyme.[13]
Signaling Pathway of HDAC Inhibition
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